阿维佐酮

描述

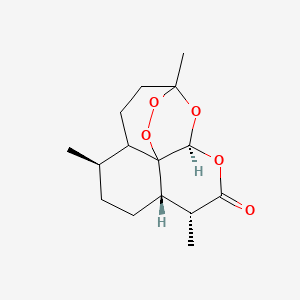

Avizafone, also known as Pro-Diazepam, is a water-soluble prodrug of the benzodiazepine derivative diazepam . It can be administered intramuscularly . Avizafone is metabolized by enzymes in the blood to form the active drug diazepam . It is used mainly as an antidote to poisoning with organophosphate nerve agents .

Synthesis Analysis

Avizafone is delivered with Aspergillus oryzae (A.O.) protease, an enzyme identified from a pool of hydrolytic enzymes . This enzyme converts avizafone to diazepam at supersaturated concentrations . In vitro permeability studies were performed at various prodrug/enzyme ratios .

Chemical Reactions Analysis

Avizafone, a peptide prodrug of diazepam, is delivered with Aspergillus oryzae (A.O.) protease . This enzyme converts avizafone to diazepam at supersaturated concentrations .

Physical And Chemical Properties Analysis

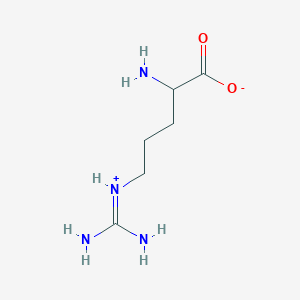

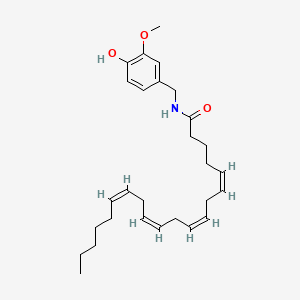

Avizafone has a molecular formula of C22H27ClN4O3 . Its molecular weight is 430.9 g/mol . The IUPAC name for Avizafone is (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide .

科学研究应用

鼻内治疗癫痫发作

阿维佐酮正在被研究用于鼻内治疗癫痫发作,例如癫痫持续状态 (SE)。其目标是通过鼻腔途径递送由阿维佐酮形成的活性药物地西泮。 这种方法是理想的,因为它在癫痫发作时需要快速起效 .

应用方法:阿维佐酮与米曲霉蛋白酶结合使用,在生理条件下产生地西泮过饱和溶液 .

结果或结论:阿维佐酮-蛋白酶混合物的使用已显示出在不到 5 分钟内产生地西泮过饱和溶液,这表明了一种快速且替代的地西泮递送方法 .

重症监护镇静

在重症监护环境中,特别是对于患有严重病毒感染(如 COVID-19)的患者,阿维佐酮因其镇静作用而被考虑。

潜在用途:它可以与其他苯二氮卓类药物(如咪达唑仑)互换使用,以增加镇静药物的供应,从而实现快速有效的患者管理 .

药代动力学和酶动力学研究

阿维佐酮是药代动力学和酶动力学研究的主题,以了解其代谢和转化为活性药物的速率。

研究重点:进行调查以确定代谢阿维佐酮的酶的米氏常数 (Km) 和最大速度 (Vmax) 等动力学参数 .

意义:这项研究对于优化剂量和了解药物在不同生理条件下的行为至关重要。

药物递送系统

阿维佐酮的研究扩展到新型药物递送系统的发展,特别关注其转化为地西泮。

作用机制

Target of Action

Avizafone primarily targets the GABAA receptor , a major inhibitory neurotransmitter receptor in the central nervous system . The GABAA receptor plays a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Avizafone is a prodrug of diazepam, a benzodiazepine derivative . It is metabolized by enzymes in the blood to form the active drug, diazepam . Diazepam, in turn, acts as a positive allosteric modulator of the GABAA receptor . This means it enhances the receptor’s response to gamma-aminobutyric acid (GABA), increasing the flow of chloride ions into the neuron and thereby hyperpolarizing the cell. This hyperpolarization makes it more difficult for the neuron to generate an action potential, effectively inhibiting neuronal activity.

Biochemical Pathways

The conversion of avizafone to diazepam is facilitated by an aminopeptidase, which hydrolyzes avizafone to liberate lysine and diazepam . This enzymatic activation and deamination of metabolic byproducts in the blood lead to the rapid conversion of avizafone to diazepam .

Pharmacokinetics

Avizafone is water-soluble and can be administered intramuscularly . Its water solubility and the enzymatic conversion to diazepam allow for rapid absorption and onset of action . The rate and extent of supersaturation, and thus the bioavailability of diazepam, are determined by the prodrug/enzyme ratio .

Result of Action

The primary result of avizafone’s action is the potentiation of GABAergic inhibition via the GABAA receptor. This leads to a decrease in neuronal excitability, which can be particularly beneficial in conditions characterized by excessive neuronal activity, such as seizures. Avizafone is mainly used as an antidote to poisoning with organophosphate nerve agents .

Action Environment

The efficacy of avizafone can be influenced by various environmental factors. For instance, the presence of other substances, such as atropine, can affect the pharmacokinetics and efficacy of avizafone . Additionally, the physiological environment, including the pH and temperature, can impact the enzymatic conversion of avizafone to diazepam .

未来方向

Intranasal delivery of Avizafone offers numerous advantages such as large absorptive surface area, bypassing the first-pass metabolism, and good patient acceptance as it is needle-free and painless . Recent clinical studies have demonstrated that diazepam nasal spray showed less pharmacokinetic variability and reliable bioavailability compared with the diazepam rectal gel . Diazepam nasal spray could be considered as a suitable alternative for treating seizure emergencies outside the hospital .

属性

IUPAC Name |

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKOVYBBGBGKTA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215868 | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65617-86-9 | |

| Record name | Avizafone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65617-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avizafone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。